molecular formula C12H14O2S2 B14000195 Ethoxy-(3-ethoxycarbothioylphenyl)methanethione CAS No. 36438-69-4

Ethoxy-(3-ethoxycarbothioylphenyl)methanethione

Cat. No.: B14000195
CAS No.: 36438-69-4
M. Wt: 254.4 g/mol
InChI Key: NEDVASVUOTXDKY-UHFFFAOYSA-N
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Description

Ethoxy-(3-ethoxycarbothioylphenyl)methanethione is an organic compound with the molecular formula C12H14O2S2. It is characterized by the presence of ethoxy groups and thioester functionalities, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethoxy-(3-ethoxycarbothioylphenyl)methanethione typically involves the reaction of 3-ethoxycarbothioylphenyl derivatives with ethoxy reagents under controlled conditions. One common method involves the use of ethyl chloroformate and thiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethoxy-(3-ethoxycarbothioylphenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.

Scientific Research Applications

Ethoxy-(3-ethoxycarbothioylphenyl)methanethione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethoxy-(3-ethoxycarbothioylphenyl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The thioester groups can undergo hydrolysis to release active thiol species, which can modulate biological pathways. The ethoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-ethoxycarbothioylphenylacetate
  • 3-Ethoxycarbonylphenylmethanethione
  • Ethyl 3-ethoxycarbothioylbenzoate

Uniqueness

Ethoxy-(3-ethoxycarbothioylphenyl)methanethione is unique due to its specific combination of ethoxy and thioester functionalities, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

36438-69-4

Molecular Formula

C12H14O2S2

Molecular Weight

254.4 g/mol

IUPAC Name

1-O,3-O-diethyl benzene-1,3-dicarbothioate

InChI

InChI=1S/C12H14O2S2/c1-3-13-11(15)9-6-5-7-10(8-9)12(16)14-4-2/h5-8H,3-4H2,1-2H3

InChI Key

NEDVASVUOTXDKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C1=CC(=CC=C1)C(=S)OCC

Origin of Product

United States

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